Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is a synthetic peptide that is a derivative of angiotensin II, a critical hormone in the regulation of blood pressure and fluid balance in mammals. This peptide sequence represents a modification where sarcosine (Sar) replaces aspartic acid at the N-terminus. The compound is classified as a peptide hormone analog, specifically functioning as an agonist for angiotensin receptors, particularly AT2R, which plays a role in vasodilation and cardiovascular regulation .
The synthesis of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS), specifically utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method is favored due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:
The synthesis typically requires careful monitoring of reaction conditions, including temperature and pH, to ensure optimal coupling efficiency and minimize side reactions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe can be represented as follows:
The peptide exhibits a specific three-dimensional conformation that is crucial for its biological activity. The arrangement of aromatic residues (tyrosine, histidine, phenylalanine) contributes to its binding affinity at angiotensin receptors .
Structural studies using techniques such as NMR have revealed significant interactions between the aromatic rings within the peptide, which are essential for receptor binding .
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe participates in various biochemical reactions primarily related to its interaction with angiotensin receptors. Key reactions include:
The kinetics of these reactions can vary based on environmental conditions such as pH and temperature, influencing the peptide's efficacy as a therapeutic agent.
The mechanism of action for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe involves its interaction with angiotensin receptors, particularly AT2R. Upon binding:
Data from studies indicate that specific residues within the peptide play critical roles in stabilizing interactions with receptor sites, particularly through charge relay systems involving aromatic residues .
Relevant analyses often include assessments of solubility profiles and stability under various conditions to inform formulation strategies for therapeutic applications .
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe has several applications in biomedical research:
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe, also designated as [Sar¹]-angiotensin II, is an octapeptide analog of the endogenous vasoactive hormone angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). Biochemically, it belongs to the class of structurally modified bioactive peptides engineered to modulate the renin-angiotensin system (RAS). The peptide features a critical sarcosine (N-methylglycine) substitution at the N-terminal position (position 1), replacing the native aspartic acid residue. This modification enhances enzymatic stability by conferring resistance to aminopeptidase degradation, thereby prolonging its biological half-life [1] [7]. With a molecular formula of C₄₉H₇₁N₁₃O₁₀ and a molecular weight of 1002.17 g/mol, it maintains the core sequence of angiotensin II (positions 2-8) essential for receptor engagement [4] [7]. Its classification as a receptor probe stems from its ability to distinguish between G protein-dependent and β-arrestin-dependent signaling cascades downstream of angiotensin receptors.
Table 1: Core Structural and Biochemical Properties of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
Property | Value |
---|---|
CAS Registry Number | 102029-89-0 |
IUPAC Name | Acetic acid; complex peptide derivative |
Molecular Formula | C₄₉H₇₁N₁₃O₁₀ |
Molecular Weight | 1002.17 g/mol |
Biochemical Class | Angiotensin II analog |
Key Modification | Sarcosine (Sar) at position 1 |
The development of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe emerged during the 1980s–1990s, a pivotal era in RAS pharmacology aimed at dissecting angiotensin II's physiological and pathological roles. Prior to non-peptide angiotensin receptor blockers (ARBs), peptide analogs like this compound served as indispensable tools for characterizing receptor subtypes and signaling dynamics. Historically, its synthesis coincided with the discovery that modifications at position 1 (N-terminal) significantly altered receptor binding kinetics without ablating activity. Research demonstrated that Sar¹ substitution enhanced receptor affinity and conferred insurmountable antagonist properties in isolated tissue preparations, distinguishing it from native angiotensin II [1] [7]. This period also revealed the existence of tissue-specific RAS pathways, where Sar-Arg-Val-Tyr-Ile-His-Pro-Phe helped identify localized angiotensin production and receptor heterogeneity. Its use in competitive binding assays ([³H]Ang II displacement) provided early evidence for AT₁ receptor subtypes and paved the way for developing clinically utilized ARBs like losartan [5] [7].
The sarcosine-for-aspartate substitution at position 1 fundamentally alters the peptide's electrostatic and conformational profile. Unlike native angiotensin II, which bears a negatively charged N-terminus, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe exhibits a neutral N-terminal domain. This change disrupts interactions with key AT₁ receptor residues (e.g., Lys¹⁹⁹) but strengthens bonding with the receptor's core hydrophobic pocket [3] [5]. Crucially, retention of the C-terminal phenylalanine (Phe⁸) preserves the charge-relay system involving Tyr⁴-His⁶-carboxylate, a structural motif essential for receptor activation [5]. However, molecular dynamics studies reveal that Sar¹ induces a distinct conformational strain in the peptide backbone, limiting its ability to stabilize the AT₁ receptor's active G protein-coupled state [5] [6].
Table 2: Structural and Functional Comparison with Angiotensin II
Feature | Angiotensin II | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe |
---|---|---|
N-terminal Residue | Aspartic acid (charged) | Sarcosine (neutral) |
C-terminal Residue | Phenylalanine | Phenylalanine |
AT₁ Receptor Affinity | ~2 nM (high) | ~200 nM (moderate) |
Gq Protein Activation | Potent (EC₅₀: 4 nM) | Negligible |
β-Arrestin Recruitment | Potent | Potent (~70-90% of Ang II efficacy) |
Enzymatic Stability | Low (aminopeptidase-sensitive) | High |
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe exhibits biased agonism at angiotensin receptors. While it binds AT₁ with moderate affinity (Kᵢ ~200 nM), it fails to activate canonical Gq-mediated pathways such as phospholipase C (PLC) activation, intracellular calcium mobilization, or protein kinase C (PKC) translocation [3] [6]. Instead, it robustly promotes β-arrestin 1/2 recruitment and subsequent ERK1/2 phosphorylation—a signaling profile shared with endogenous angiotensin-(1-7) [6]. This functional selectivity has physiological implications:
This analog's signaling bias illuminates strategies for next-generation ARBs. Its structural framework inspired bivalent ligands (e.g., bisartans) designed to simultaneously engage AT₁ receptor residues (e.g., Arg¹⁶⁷) and catalytic zinc sites in regulatory enzymes like ACE2 or NEP [5]. Such hybrids aim to concurrently block angiotensin II's toxic effects while potentiating vasodilatory/cardioprotective arms of the RAS—an approach relevant for pathologies like COVID-19-associated pulmonary edema [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: